

Delta-Nonalactone: A Technical Guide to its Organoleptic and Flavor Characteristics

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Compound of Interest

Compound Name: *delta-Nonalactone*

Cat. No.: *B1583773*

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Introduction

Delta-Nonalactone (CAS 3301-94-8), a member of the lactone family of organic compounds, is a significant contributor to the flavor and aroma of a wide variety of natural products and processed foods. Its characteristic creamy, coconut-like sensory profile has led to its extensive use as a flavor and fragrance ingredient. This technical guide provides an in-depth analysis of the organoleptic and flavor characteristics of **delta-nonalactone**, supported by quantitative data, detailed experimental protocols, and an exploration of its underlying sensory perception mechanisms.

Organoleptic and Flavor Profile

Delta-nonalactone is characterized by a complex and desirable sensory profile. Its primary descriptors are creamy, sweet, and coconut-like, with additional fatty, milky, and coumarin-like nuances.^{[1][2]} The overall impression is one of a rich, sweet, and creamy character, reminiscent of coconut milk.^[2]

Odor Characteristics

The odor of **delta-nonalactone** is predominantly described as having a coconut character with sweet, creamy, and milky facets.^{[2][3][4]} It is also noted to possess a distinctive coumarin-like

undertone, which distinguishes it from other coconut-associated lactones like gamma-nonolactone.^[2] The odor strength is generally considered to be medium.

Flavor Characteristics

The flavor profile of **delta-nonolactone** mirrors its aromatic properties, presenting as creamy, milky, and lactonic with a distinct coconut nuance.^{[5][6]} At a concentration of 10 parts per million (ppm), it is described as having a creamy, milky, lactonic, and dairy taste with an oily, coconut nuance.^{[5][6]} This profile makes it a valuable component in creating or enhancing dairy, vanilla, and a variety of fruit flavors.^[3]

Quantitative Sensory Data

Precise quantitative data for the odor and taste thresholds of **delta-nonolactone** in water are not readily available in the cited literature. However, descriptive data and information on related compounds provide valuable context for its sensory potency.

Compound	Matrix	Threshold Type	Concentration	Reference(s)
Delta-Nonolactone	Water	Taste Description	10 ppm	^{[5][6]}
Delta-Decalactone	Water	Odor Threshold	100 ppb	^[2]
Delta-Decalactone	Water	Flavor Threshold	90-160 ppb	^[2]

Note: The data for delta-decalactone is provided for comparative purposes as it is a structurally related delta-lactone. Threshold values can be influenced by the purity of the compound and the specific methodology used for determination.

Physicochemical Properties

A summary of the key physicochemical properties of **delta-nonolactone** is provided below.

Property	Value	Reference(s)
Molecular Formula	C9H16O2	[7]
Molecular Weight	156.22 g/mol	[7]
Appearance	Colorless to pale yellow liquid	[7]
Boiling Point	267°C	[7]
Flash Point	110°C	[7]
Density	0.98 - 0.986 g/cm ³	[7]
Refractive Index @ 20°C	1.454 - 1.459	[7]
Solubility in Water	1201 mg/L (estimated)	[3]

Signaling Pathway: Interaction with TRP Channels

Recent research has shed light on the molecular mechanisms underlying the sensory perception of **delta-nonolactone**, indicating its interaction with Transient Receptor Potential (TRP) ion channels. Specifically, **delta-nonolactone** has been shown to activate the TRPA1 channel. Furthermore, it exhibits a dual activity on the TRPV1 channel, acting as an agonist or antagonist depending on its concentration. These channels are known to be involved in the perception of a wide range of sensory stimuli, including temperature, pungent compounds, and various flavor molecules.

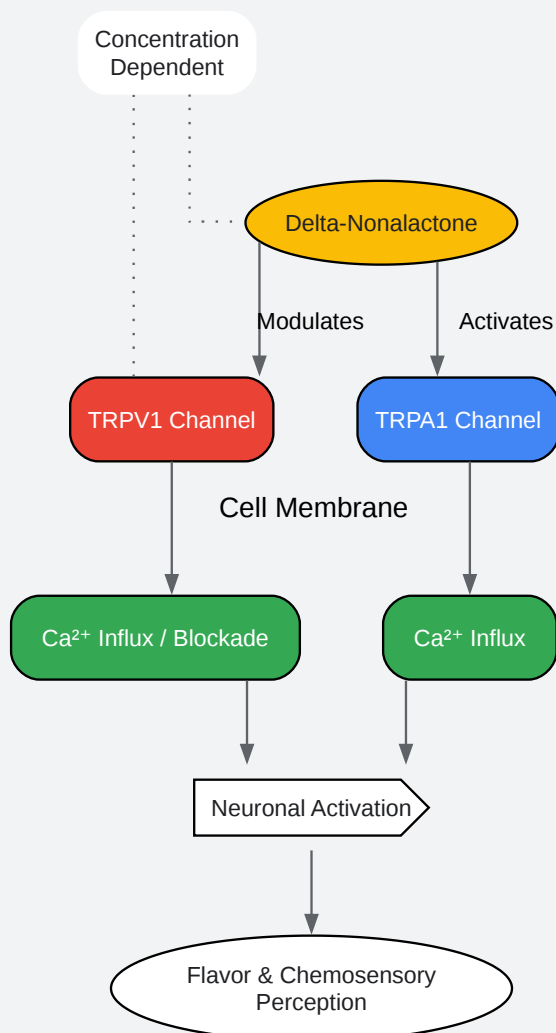


Figure 1: Proposed Signaling Pathway for Delta-Nonalactone Sensory Perception

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Caption: Proposed signaling pathway for **delta-nonalactone** sensory perception.

Experimental Protocols

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol outlines a standardized method for characterizing the sensory profile of **delta-nonolactone**.

Objective: To identify and quantify the sensory attributes of **delta-nonolactone**.

Materials:

- **Delta-nonolactone** (high purity, >98%)
- Deionized, odor-free water
- Glass sensory evaluation booths with controlled lighting and ventilation
- Glass sample cups with lids
- Computerized data collection system

Procedure:

- Panelist Selection and Training:
 - Recruit 8-12 panelists with demonstrated sensory acuity.
 - Conduct training sessions to familiarize panelists with the sensory attributes of lactones and the QDA methodology.
 - Develop a standardized lexicon of sensory descriptors for **delta-nonolactone** through panel consensus.
- Sample Preparation:
 - Prepare a series of concentrations of **delta-nonolactone** in deionized water (e.g., 1, 5, 10, 20 ppm).
 - Present samples monadically in coded, covered glass cups.

- Evaluation:
 - Panelists evaluate each sample for the agreed-upon sensory attributes (e.g., coconut, creamy, sweet, milky, coumarin-like).
 - Panelists rate the intensity of each attribute on a continuous line scale (e.g., 0 = not perceptible, 100 = extremely intense).
- Data Analysis:
 - Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across concentrations.
 - Generate a sensory profile (spider web plot) to visualize the flavor profile of **delta-nonalactone**.

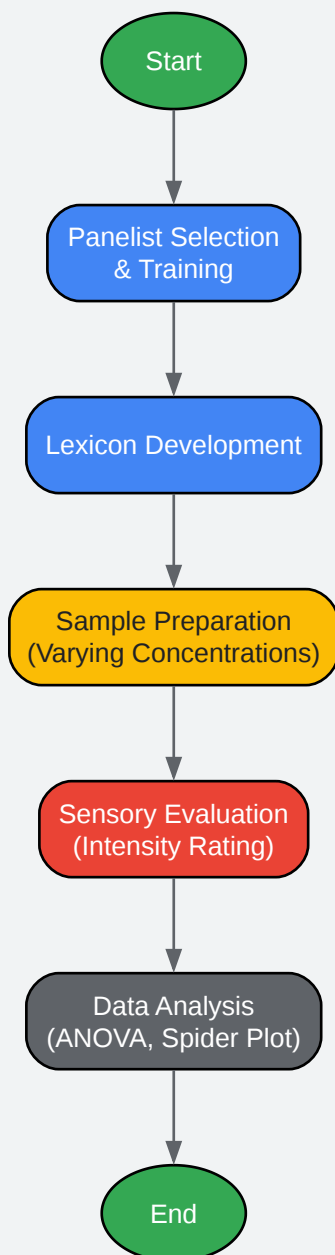


Figure 2: Workflow for Quantitative Descriptive Analysis (QDA)

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Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

This protocol describes the use of GC-O to identify the odor-active properties of **delta-nonalactone**.

Objective: To determine the retention time and odor character of **delta-nonalactone** in a complex mixture or as a pure standard.

Materials:

- Gas chromatograph coupled to a mass spectrometer (MS) and an olfactometry port.
- Capillary GC column suitable for flavor analysis (e.g., DB-FFAP).
- Helium as carrier gas.
- **Delta-nonalactone** standard.
- Humidified air supply for the olfactometry port.

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **delta-nonalactone** in a suitable solvent (e.g., dichloromethane).
- GC-MS/O Analysis:
 - Inject the sample into the GC.
 - The column effluent is split between the MS detector and the olfactometry port.
 - A trained sensory assessor sniffs the effluent from the olfactometry port and records the time, duration, and description of any perceived odors.
 - Simultaneously, the MS detector records the mass spectrum of the eluting compounds.

- Data Analysis:
 - Correlate the retention time of the odor event with the retention time and mass spectrum of the compound detected by the MS to confirm the identity of the odor-active compound.
 - Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed by serially diluting the sample to determine the flavor dilution (FD) factor, which is a measure of the odor potency.

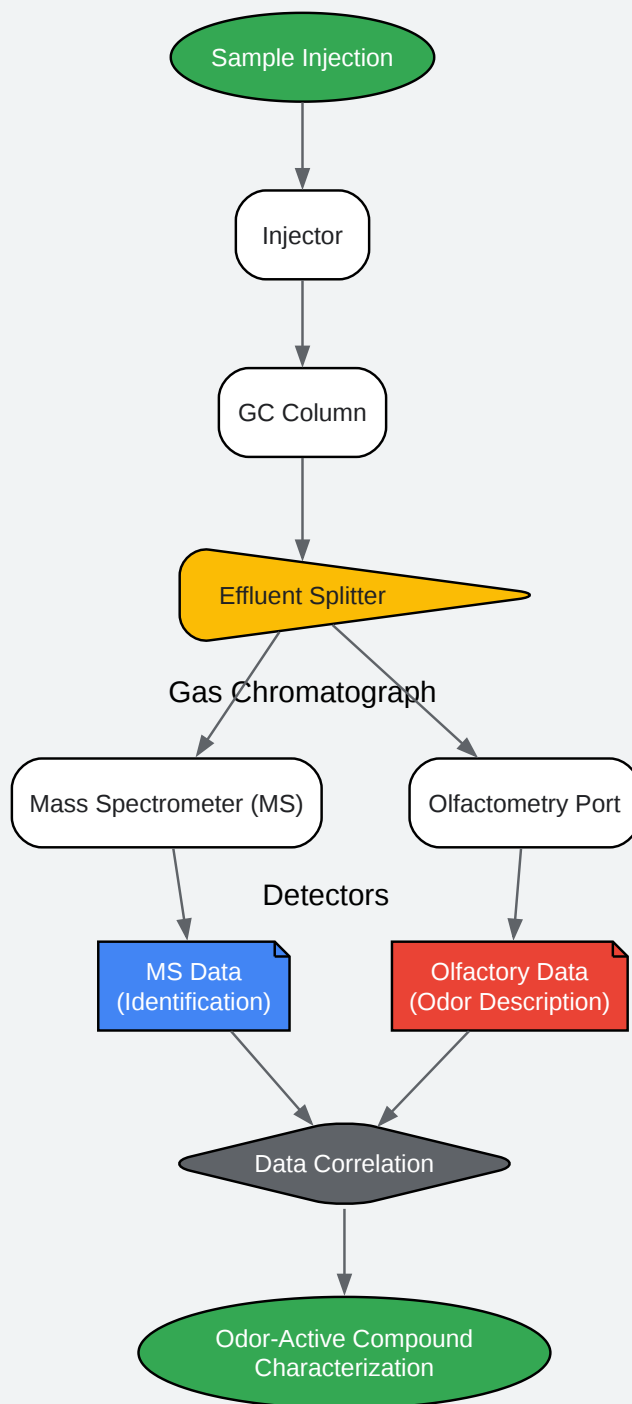


Figure 3: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow

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Caption: Gas Chromatography-Olfactometry (GC-O) experimental workflow.

Conclusion

Delta-nonalactone possesses a highly desirable and distinct organoleptic profile, characterized by its creamy, sweet, and coconut-like attributes. While specific odor and taste threshold data in aqueous solutions remain to be definitively established in the public literature, its flavor characteristics at the ppm level are well-documented. The emerging understanding of its interaction with TRPA1 and TRPV1 channels provides a molecular basis for its sensory perception and opens new avenues for research in flavor science and drug development. The detailed experimental protocols provided in this guide offer a framework for the consistent and comprehensive sensory and instrumental analysis of this important flavor compound.

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